molecular formula C21H24N2S2 B11779783 4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B11779783
M. Wt: 368.6 g/mol
InChI Key: KEBPRPVKAGJUSC-UHFFFAOYSA-N
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Description

4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a benzo ring and substituted with a tert-butylbenzylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate amines and aldehydes under acidic or basic conditions. The reaction conditions often include heating in solvents like ethanol or toluene, with catalysts such as calcium chloride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Mechanism of Action

The mechanism of action of 4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the survival and growth of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of a thieno[2,3-d]pyrimidine core. This structure imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N2S2

Molecular Weight

368.6 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H24N2S2/c1-21(2,3)15-10-8-14(9-11-15)12-24-19-18-16-6-4-5-7-17(16)25-20(18)23-13-22-19/h8-11,13H,4-7,12H2,1-3H3

InChI Key

KEBPRPVKAGJUSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

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